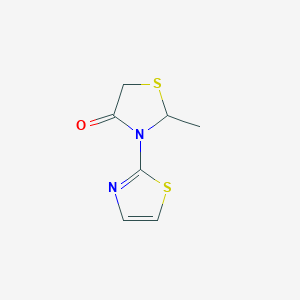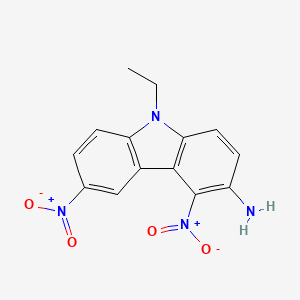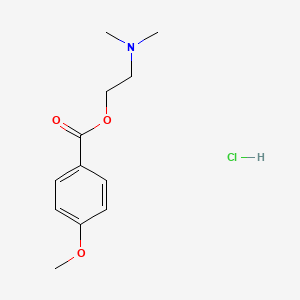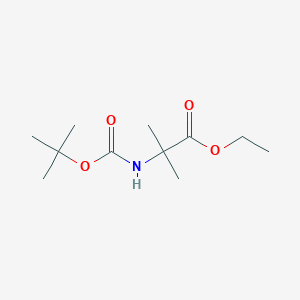![molecular formula C12H11N3 B13998587 3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile CAS No. 70825-85-3](/img/structure/B13998587.png)
3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2,7-diazabicyclo[410]hept-4-ene-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile typically involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio (er) . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.
Prolinamide: A compound with similar functional groups.
Harmicine: A natural product scaffold with related chemical properties.
Uniqueness
3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile is unique due to its specific bicyclic structure and the presence of a phenyl group. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
70825-85-3 |
|---|---|
Formule moléculaire |
C12H11N3 |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
3-phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile |
InChI |
InChI=1S/C12H11N3/c13-8-15-11-7-6-10(14-12(11)15)9-4-2-1-3-5-9/h1-7,10-12,14H |
Clé InChI |
RPDNCVUGIVVIEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=CC3C(N2)N3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


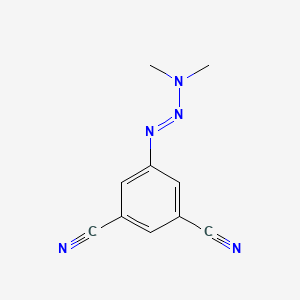

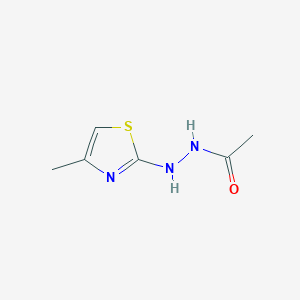

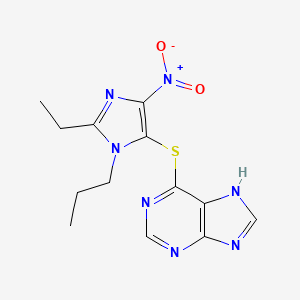

![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)

